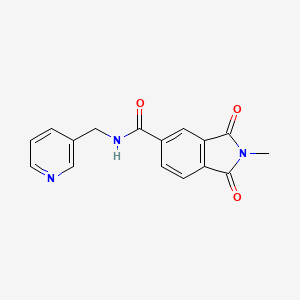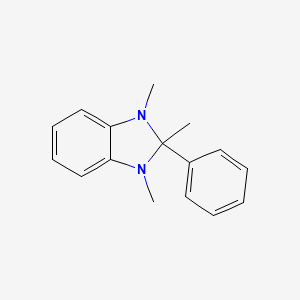
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide, also known as MDMA or ecstasy, is a synthetic drug that belongs to the amphetamine class. It was first synthesized in 1912 by a German pharmaceutical company, but it wasn't until the 1970s that it gained popularity as a recreational drug. MDMA is known for its psychoactive effects, including feelings of euphoria, increased sociability, and heightened sensory perception.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide also binds to specific receptors in the brain, which can lead to the release of oxytocin, a hormone that is associated with social bonding.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide has a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, elevated body temperature, and dehydration. N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide can also cause damage to neurons in the brain, particularly those that produce serotonin. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide can lead to memory problems, depression, and anxiety.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide in research is that it can reliably induce a state of altered consciousness, making it useful for studying the neural mechanisms of consciousness. However, the use of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide in research is limited by ethical concerns and the potential for harm to research subjects.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide. One area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide-assisted psychotherapy for the treatment of other mental health conditions, such as anxiety and depression. Another area of research is the development of new drugs that mimic the therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide without the harmful side effects. Additionally, there is ongoing research into the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide use and the potential for neuroregeneration.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide is a synthetic drug that has been the subject of extensive scientific research. While it has potential therapeutic benefits, it also has harmful effects on the body and brain. Further research is needed to fully understand the risks and benefits of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide, as well as its potential for use in the treatment of mental health conditions.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide is synthesized from safrole, which is extracted from the root bark of the sassafras tree. The safrole is then converted to isosafrole, which is then reacted with hydrochloric acid to form N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide. The synthesis process is complex and requires specialized equipment and knowledge.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide has been the subject of numerous scientific studies, both in terms of its potential therapeutic benefits and its harmful effects. In recent years, there has been growing interest in the use of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD). Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide can help patients process traumatic memories and reduce symptoms of PTSD.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(8-4-7-14-5-2-1-3-6-14)19-12-15-9-10-16-17(11-15)22-13-21-16/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQMEJLRHPYTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)

![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)


![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781507.png)



![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)
